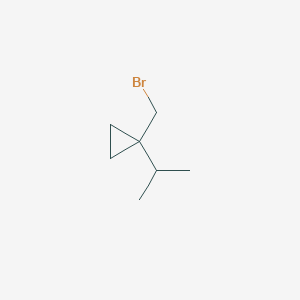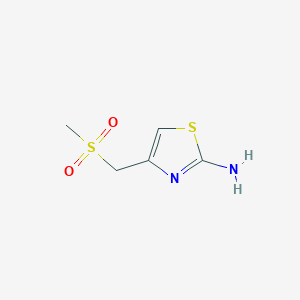
1-Cyclooctene, 3-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclooctene, 3-bromo- is an organic compound with the molecular formula C8H13Br. It is a brominated derivative of cyclooctene, characterized by the presence of a bromine atom at the third position of the cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclooctene, 3-bromo- can be synthesized through several methods. One common approach involves the bromination of 1-cyclooctene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, yielding 1-Cyclooctene, 3-bromo- as the major product .
Industrial Production Methods: In an industrial setting, the production of 1-Cyclooctene, 3-bromo- may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as copper(I) iodide (CuI) can facilitate the bromination process under milder conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclooctene, 3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: Reduction of the bromine atom can yield cyclooctene or other reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as tungsten-based catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 3-Hydroxycyclooctene, 3-Aminocyclooctene.
Oxidation: 3-Bromocyclooctene oxide, 3-Bromocyclooctane-1,2-diol.
Reduction: Cyclooctene.
Wissenschaftliche Forschungsanwendungen
1-Cyclooctene, 3-bromo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Cyclooctene, 3-bromo- involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the third position makes the compound susceptible to nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles. Additionally, the presence of the double bond in the cyclooctene ring allows for reactions such as epoxidation and dihydroxylation .
Vergleich Mit ähnlichen Verbindungen
1-Cyclooctene, 3-bromo- can be compared with other brominated cycloalkenes and cyclooctenes:
1-Cyclooctene, 2-bromo-: Similar in structure but with the bromine atom at the second position, leading to different reactivity and products.
1-Cyclooctene, 4-bromo-: The bromine atom at the fourth position affects the compound’s chemical behavior and applications.
Cyclooctene: The non-brominated parent compound, which exhibits different reactivity due to the absence of the bromine atom
1-Cyclooctene, 3-bromo- stands out due to its unique position of the bromine atom, which influences its reactivity and makes it a valuable compound in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H13Br |
|---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
(1Z)-3-bromocyclooctene |
InChI |
InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2/b6-4- |
InChI-Schlüssel |
XOAUXFIKYVGQHT-XQRVVYSFSA-N |
Isomerische SMILES |
C1CC/C=C\C(CC1)Br |
Kanonische SMILES |
C1CCC=CC(CC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


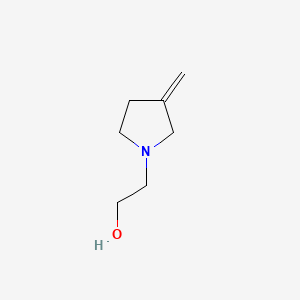

![2-[1-(Aminomethyl)cyclopropyl]propan-2-ol](/img/structure/B15128541.png)
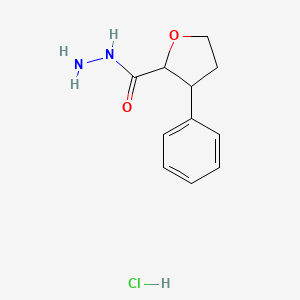
![1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone](/img/structure/B15128552.png)


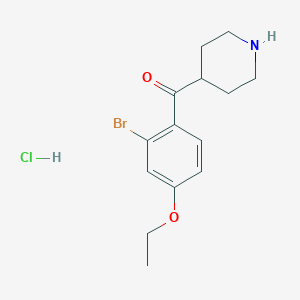

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B15128581.png)
![7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B15128589.png)
![1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15128590.png)
